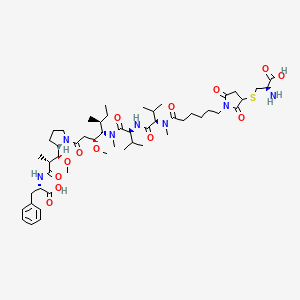
Denintuzumab mafodotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cysteine-maleimidocaproyl-monomethyl auristatin F (Cys-McMMAF) is a potent microtubule-disrupting agent used in antibody-drug conjugates (ADCs). It is a derivative of monomethyl auristatin F (MMAF), a synthetic antineoplastic agent that inhibits cell division by binding to tubulin. Cys-McMMAF is released from ADCs upon internalization into target cells, leading to cell cycle arrest and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cys-McMMAF involves multiple steps, starting with the preparation of monomethyl auristatin F. Monomethyl auristatin F is synthesized through a series of chemical reactions, including peptide coupling and deprotection steps. The maleimidocaproyl linker is then attached to monomethyl auristatin F through a maleimide-thiol reaction, forming maleimidocaproyl-monomethyl auristatin F (McMMAF). Finally, cysteine is conjugated to McMMAF via a thiol-maleimide reaction to produce Cys-McMMAF .
Industrial Production Methods
Industrial production of Cys-McMMAF follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Cys-McMMAF undergoes several types of chemical reactions, including:
Oxidation: Cys-McMMAF can be oxidized to form disulfide bonds, which may affect its stability and activity.
Reduction: Reduction reactions can break disulfide bonds, potentially regenerating the active thiol form of Cys-McMMAF.
Substitution: The maleimide group in Cys-McMMAF can undergo substitution reactions with other thiol-containing molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Thiol-containing molecules, such as glutathione.
Major Products Formed
Oxidation: Disulfide-linked Cys-McMMAF.
Reduction: Regenerated thiol form of Cys-McMMAF.
Substitution: Thiol-substituted derivatives of Cys-McMMAF.
Scientific Research Applications
Cys-McMMAF has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study microtubule dynamics and the effects of microtubule disruption on cellular processes.
Biology: Employed in research on cell cycle regulation, apoptosis, and cancer biology.
Medicine: Incorporated into ADCs for targeted cancer therapy, particularly in the treatment of hematological malignancies and solid tumors.
Industry: Utilized in the development of novel ADCs and other targeted therapies.
Mechanism of Action
Cys-McMMAF exerts its effects by disrupting the microtubule network within cells. Upon internalization into target cells, the ADC is degraded, releasing Cys-McMMAF. The released Cys-McMMAF binds to tubulin, inhibiting its polymerization and leading to microtubule destabilization. This disruption of the microtubule network results in cell cycle arrest at the G2/M phase and subsequent apoptosis. The molecular targets of Cys-McMMAF include tubulin and other microtubule-associated proteins .
Comparison with Similar Compounds
Similar Compounds
Monomethyl auristatin E (MMAE): Another derivative of monomethyl auristatin, MMAE is also used in ADCs and has a similar mechanism of action.
Maytansine: A natural product that disrupts microtubules and is used in ADCs.
Tubulysins: A class of natural products that inhibit tubulin polymerization and are used in ADCs.
Uniqueness of Cys-McMMAF
Cys-McMMAF is unique due to its specific maleimidocaproyl linker, which provides stability and allows for efficient conjugation to antibodies. This linker enhances the stability of the ADC and ensures the controlled release of the active drug within target cells. Additionally, Cys-McMMAF’s potent microtubule-disrupting activity makes it a valuable tool in targeted cancer therapy .
Properties
IUPAC Name |
Unknown |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABBV-221; ABBV 221; ABBV221. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



